molecular formula C12H18BrNO3S B603077 [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine CAS No. 1206115-19-6

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine

Katalognummer: B603077
CAS-Nummer: 1206115-19-6
Molekulargewicht: 336.25g/mol
InChI-Schlüssel: KLXDYSPHWPXBRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes a bromine atom, a methoxypropyl group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine typically involves the bromination of a precursor compound followed by the introduction of the methoxypropyl and sulfonamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Wissenschaftliche Forschungsanwendungen

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-N-(3-methoxypropyl)-2-pyridinamine
  • 5-bromo-N-(3-methoxypropyl)-2-methylbenzamide

Uniqueness

Compared to similar compounds, [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific functional groups and structural configuration

Eigenschaften

CAS-Nummer

1206115-19-6

Molekularformel

C12H18BrNO3S

Molekulargewicht

336.25g/mol

IUPAC-Name

5-bromo-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-9-7-10(2)12(8-11(9)13)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3

InChI-Schlüssel

KLXDYSPHWPXBRB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.